Cas no 93-11-8 (Naphthalene-2-sulfonyl chloride)

Naphthalene-2-sulfonyl chloride structure
93-11-8 structure
Product Name:Naphthalene-2-sulfonyl chloride
Numero CAS:93-11-8
MF:C10H7ClO2S
MW:226.679380655289
MDL:MFCD00004087
CID:34688
PubChem ID:7125
Update Time:2025-06-09

Naphthalene-2-sulfonyl chloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphthalene-2-sulfonyl chloride
    • Naphthalene-2-sulphonyl chloride
    • 2-Naphthalensulfonyl chloride
    • 2-Naphthalenesulfonyl Chloride
    • 2-Naphthalenesulfonyl chloride
    • 2-Naphthalenylsulfonylchloride
    • 2-Naphthylsulfonyl chloride
    • NSC 133893
    • Naphthalene-2-sulfonic acidchloride
    • b-Naphthalenesulfochloride
    • b-Naphthalenesulfonyl chloride
    • b-Naphthylsulfonyl chloride
    • beta-Naphthalenesulfonyl chloride
    • Naphthalene-2-sulfonic acid chloride
    • .beta.-Naphthalenesulfochloride
    • 2-Naphthalene sulfonyl chloride
    • OPECTNGATDYLSS-UHFFFAOYSA-N
    • .beta.-Naphthalenesulfonyl chloride
    • chloro-2-naphthylsulfone
    • beta-Naphthalenesulfochloride
    • 2-naphthalenesulphonyl chloride
    • 2-Naphthalenylsulfonyl
    • 2-Naphthalenylsulfonyl chloride
    • β-Naphthalenesulfochloride
    • β-Naphthalenesulfonyl chloride
    • β-Naphthylsulfonyl chloride
    • NSC133893
    • DTXSID5059080
    • .beta.-Naphthylsulfonyl chloride
    • beta-Naphthylsulphonyl chloride
    • BBL027447
    • CS-W004905
    • DB-057370
    • Z104473932
    • AKOS000118779
    • 2-naphtalenesulfonyl chloride
    • 2-naphtylsulfonyl chloride
    • NSC-133893
    • 2-Naphthalenesulfonylchloride
    • beta-naphthalene-sulphonyl chloride
    • VS-0375
    • 2-naphthylsulphonyl chloride
    • naphthalin-2-sulfonic acid chloride
    • OPECTNGATDYLSS-UHFFFAOYSA-
    • naphthaline-2-sulfonic acid chloride
    • 2-naphthalene-sulfonyl chloride
    • EINECS 202-219-9
    • beta-Naphthalenesulphonyl chloride
    • 2-naphthyl-sulfonyl chloride
    • 2-napthylsulfonyl chloride
    • 2-Naphthalenesulfonyl chloride, 99%
    • J-510147
    • 2-napthalenesulfonyl chloride
    • NS00041120
    • EN300-19464
    • UNII-W3N8WRJ279
    • F0808-2035
    • 2-naphtalenesulfonylchloride
    • MFCD00004087
    • SCHEMBL25642
    • 2-Naphthalenesulfonyl chloride, puriss., >=99.0% (AT)
    • N0018
    • 2-naphthalenesulfonyi chloride
    • ss-Naphthalinsulfochlorid
    • 2-Naphthyl sulfonyl chloride
    • 2-naphthyl-sulphonyl chloride
    • A844453
    • 2-naphthalene sulfonylchloride
    • 2-naphthalene-sulphonyl chloride
    • W3N8WRJ279
    • 2-Naphthalenylsulfonyl Chloride; 2-Naphthylsulfonyl Chloride;NSC 133893; Naphthalene-2-sulfonic Acid Chloridebeta-Naphthalenesulfochloride
    • D77675
    • naphthalene-2-sulfonylchloride
    • beta-Naphthylsulfonyl chloride
    • beta-Naphthalenesulfonyl-chloride
    • beta-Naphthalenesulphochloride
    • 2-napthalenesufonylchloride
    • 2-napthalenesulfonylchloride
    • 93-11-8
    • DTXCID6048830
    • STL363253
    • MDL: MFCD00004087
    • Inchi: 1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
    • Chiave InChI: OPECTNGATDYLSS-UHFFFAOYSA-N
    • Sorrisi: O=S(C1C=C2C(C=CC=C2)=CC=1)(Cl)=O
    • BRN: 641898

Proprietà calcolate

  • Massa esatta: 225.98600
  • Massa monoisotopica: 225.985528
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 294
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 42.5

Proprietà sperimentali

  • Colore/forma: Cristalli di fiocchi incolori.
  • Densità: 1.3661 (estimate)
  • Punto di fusione: 75.0 to 79.0 deg-C
  • Punto di ebollizione: 147.7 °C/0.6 mmHg(lit.)
  • Punto di infiammabilità: 200-202°C/13mm
  • Indice di rifrazione: 1.643
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 42.52000
  • LogP: 3.84810
  • Sensibilità: Moisture Sensitive
  • FEMA: 2723
  • Solubilità: Solubile in etanolo, etere e benzene, leggermente solubile in etere di petrolio, insolubile in acqua.

Naphthalene-2-sulfonyl chloride Informazioni sulla sicurezza

Naphthalene-2-sulfonyl chloride Dati doganali

  • CODICE SA:29049020
  • Dati doganali:

    Codice doganale cinese:

    2904909090

    Panoramica:

    2904909090 Sulfonazione di altri idrocarburi\nitrificazione\Derivato nitrosativo(alogenato o no). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    SA:2904909090 derivati solfonati, nitrati o nitrosi degli idrocarburi, anche alogenati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

Naphthalene-2-sulfonyl chloride Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A374566-5g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
5g
$11.0 2025-04-15
Ambeed
A374566-10g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
10g
$14.0 2025-04-15
Ambeed
A374566-25g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
25g
$19.0 2025-04-15
Ambeed
A374566-100g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
100g
$47.0 2025-04-15
Ambeed
A374566-500g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
500g
$166.0 2025-04-15
TRC
N307526-100mg
Naphthalene-2-sulfonyl Chloride
93-11-8
100mg
$ 58.00 2023-09-06
TRC
N307526-500mg
Naphthalene-2-sulfonyl Chloride
93-11-8
500mg
$ 75.00 2023-09-06
TRC
N307526-1g
Naphthalene-2-sulfonyl Chloride
93-11-8
1g
$ 92.00 2023-09-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003736-5g
Naphthalene-2-sulfonyl Chloride
93-11-8 ≥97%
5g
¥40.00 2025-04-11
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003736-10g
Naphthalene-2-sulfonyl Chloride
93-11-8 ≥97%
10g
¥42.00 2025-04-11

Naphthalene-2-sulfonyl chloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Thionyl chloride
Riferimento
Synthesis of some naphthalene sulfonohydrazides and related compounds of potential biological activity
Islam, A. M.; Abdel-Halim, A. M.; Salama, M. A., Egyptian Journal of Chemistry, 1987, 29(4), 405-31

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hexachlorocyclotriphosphazene ;  1 min, 25 °C
1.2 Reagents: Potassium chloride ;  1 min, 25 °C
Riferimento
TAPC-promoted synthesis of sulfonyl chlorides from sulfonic acids
Bahrami, Kiumars, Synlett, 2011, (18), 2671-2674

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  2 min, 25 °C
1.2 Reagents: Water ;  rt
Riferimento
Synthesis of sulfonyl chlorides and thiosulfonates from H2O2-TiCl4
Bahrami, Kiumars; Khodaei, Mohammad M.; Khaledian, Donya, Tetrahedron Letters, 2012, 53(3), 354-358

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium ,  Sulfur dioxide Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuryl chloride Solvents: Hexane
Riferimento
An improved synthesis of arenesulfonyl chlorides from aryl halides
Hamada, Tatsuo; Yonemitsu, Osamu, Synthesis, 1986, (10), 852-4

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Cyanuric chloride Catalysts: 18-Crown-6 Solvents: Acetone ;  20 h, reflux
Riferimento
A new, mild preparation of sulfonyl chlorides
Blotny, Grzegorz, Tetrahedron Letters, 2003, 44(7), 1499-1501

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile ,  Water ;  < 10 °C; 30 min, 10 °C → 20 °C; 1 h, 20 °C; 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0 °C; < 10 °C; 15 min, 5 °C
Riferimento
A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides
Pu, Yu-Ming; Christesen, Alan; Ku, Yi-Yin, Tetrahedron Letters, 2010, 51(2), 418-421

Metodo di produzione 7

Condizioni di reazione
Riferimento
Molecular structure and estrogenic activity. XIV. α,α-Dimethyl-β-(6-methylthio-2-naphthyl)valeric acid
Jacques, Jean, Bulletin de la Societe Chimique de France, 1955, 231, 231-6

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide
Riferimento
A method for the catalyzed preparation of carboxylic and sulfonic acid chlorides with thionyl chloride
Bosshard, H. H.; Mory, R.; Schmid, M.; Zollinger, Hch., Helvetica Chimica Acta, 1959, 42, 1653-8

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  2 h, rt
Riferimento
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
Chen, Rongxiang; Xu, Shaohong; Shen, Fumin; Xu, Canran; Wang, Kaikai ; et al, Molecules, 2021, 26(18),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  15 min, rt
Riferimento
Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water
Madabhushi, Sridhar; Jillella, Raveendra; Sriramoju, Vinodkumar; Singh, Rajpal, Green Chemistry, 2014, 16(6), 3125-3131

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Trichloroisocyanuric acid ,  Tetrabutylammonium chloride Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 20 min, rt
Riferimento
Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) as efficient reagents for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides
Veisi, Hojat; Sedrpoushan, Alireza; Hemmati, Saba; Kordestani, Davood, Phosphorus, 2012, 187(6), 769-775

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium chloride ,  N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 0 °C → rt; 20 min, rt
Riferimento
Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as efficient reagents to direct oxidative conversion of thiols and disulfide to sulfonyl chlorides
Veisi, Hojat; Ghorbani-Vaghei, Ramin; Mahmoodi, Jafar, Bulletin of the Korean Chemical Society, 2011, 32(10), 3692-3695

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Zirconium chloride (ZrCl4) Solvents: Acetonitrile ,  Water ;  < 1 min, 25 °C
Riferimento
A novel, practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives
Bahrami, Kiumars; Khodaei, Mohammad Mehdi; Soheilizad, Mehdi, Synlett, 2009, (17), 2773-2776

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hexachlorocyclotriphosphazene ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  12 min, 25 °C
Riferimento
A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2-TAPC Reagent System
Parnian, Rouhallah; Soleimani, Ebrahim; Bahrami, Kiumars, ChemistrySelect, 2019, 4(29), 8554-8557

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Thionyl chloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  1 min, 25 °C
1.2 Reagents: Water Solvents: Water
Riferimento
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides
Bahrami, Kiumars; Khodaei, Mohammad M.; Soheilizad, Mehdi, Journal of Organic Chemistry, 2009, 74(24), 9287-9291

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Diethylamine ,  1,3-Dichloro-5,5-dimethylhydantoin ,  Water Solvents: Acetonitrile ;  41 s, 4 bar, 40 °C
1.2 Reagents: Acetonitrile
Riferimento
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism
Polterauer, Dominik; Roberge, Dominique M.; Hanselmann, Paul; Littich, Ryan; Hone, Christopher A.; et al, Reaction Chemistry & Engineering, 2022, 7(12), 2582-2592

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  6 h, 70 °C
Riferimento
Method for synthesis of 2-naphthalenesulfonyl chloride from sodium 2-naphthalenesulfonate and phosphorus oxychloride
, China, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate ,  Hydrogen peroxide ,  Phosphorus oxychloride Solvents: Water ;  40 min, 25 °C
Riferimento
Synthesis of sulfonyl chlorides and sulfonic acids in SDS micelles
Bahrami, Kiumars; Khodaei, Mohammad M.; Abbasi, Jamshid, Synthesis, 2012, 44(2), 316-322

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  3 min, rt
Riferimento
High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides
Sohrabnezhad, Samira; Bahrami, Kiumars; Hakimpoor, Farahman, Journal of Sulfur Chemistry, 2019, 40(3), 256-264

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride ,  Calcium chloride ;  1 h, 100 °C
Riferimento
Polymer side-chain modification in methacrylate and styrene copolymers through thiol-thioester dynamic exchange
Fila, Karolina; Goliszek, Marta; Podkoscielna, Beata; Podgorski, Maciej, European Polymer Journal, 2020, 136,

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid Solvents: 1,2-Dichloroethane ;  50 °C; 50 °C → 80 °C; 1 h, 80 °C
Riferimento
Preparation and characterization of thiophenol compounds
Feng, Baicheng; et al, Qingdao Keji Daxue Xuebao, 2011, 32(3), 252-255

Naphthalene-2-sulfonyl chloride Raw materials

Naphthalene-2-sulfonyl chloride Preparation Products

Naphthalene-2-sulfonyl chloride Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93-11-8)2-萘磺酰氯
Numero d'ordine:LE1755115
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:36
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93-11-8)Naphthalene-2-sulfonyl chloride
Numero d'ordine:A1204379
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:52
Prezzo ($):160.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93-11-8)2-Naphthalenesulfonyl chloride
Numero d'ordine:sfd6908
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-11-8)2-萘磺酰氯
LE1755115
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:93-11-8)Naphthalene-2-sulfonyl chloride
A1204379
Purezza:99%
Quantità:500g
Prezzo ($):160.0
Email